molecular formula C9H12BrNO B6157404 2-(2-bromo-4-methoxyphenyl)ethan-1-amine CAS No. 113521-05-4

2-(2-bromo-4-methoxyphenyl)ethan-1-amine

Cat. No.: B6157404
CAS No.: 113521-05-4
M. Wt: 230.1
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Description

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative with a bromine atom at the ortho position and a methoxy group at the para position on the aromatic ring. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery due to its structural adaptability. Its hydrochloride salt (CAS: 1443931-86-9) has a molecular formula of C₉H₁₃BrClNO and a molecular weight of 266.56 g/mol . The compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like brominated aryl halides and amine precursors under controlled conditions (e.g., THF at low temperatures) .

Properties

CAS No.

113521-05-4

Molecular Formula

C9H12BrNO

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenyl)ethan-1-amine typically involves the bromination of 4-methoxyphenylacetic acid followed by amination. One common method includes:

    Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy group.

    Amination: The resulting 2-bromo-4-methoxyphenylacetic acid is then converted to its corresponding amine through a reductive amination process using reagents like sodium cyanoborohydride and ammonium acetate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-(4-methoxyphenyl)ethan-1-amine.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: 2-(2-azido-4-methoxyphenyl)ethan-1-amine, 2-(2-thiocyanato-4-methoxyphenyl)ethan-1-amine.

    Oxidation: 2-(2-bromo-4-methoxyphenyl)ethanenitrile.

    Reduction: 2-(4-methoxyphenyl)ethan-1-amine.

Scientific Research Applications

2-(2-bromo-4-methoxyphenyl)ethan-1-amine is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor binding assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The biological and physicochemical properties of phenethylamine derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine 634149-54-5 C₉H₁₂BrNO 230.10 Br (2), OMe (4) Scaffold for drug discovery
2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine 910412-48-5 C₉H₁₂FNO 169.20 F (4), OMe (2) Research use; soluble in organic solvents
1-(4-Bromo-2-methoxyphenyl)ethan-1-amine 138228-13-4 C₉H₁₂BrNO 230.10 Br (4), OMe (2) Positional isomer; synthesis intermediate
2-(2,5-Dimethoxy-4-bromophenyl)ethan-1-amine - C₁₀H₁₄BrNO₂ 260.13 Br (4), OMe (2,5) Hallucinogen analog (2C-B derivative)
1-[4-(2-Bromophenoxy)phenyl]ethan-1-amine - C₁₄H₁₄BrNO 292.17 Br (2-phenoxy), OMe (none) Complex aryl ether derivative

Physicochemical and Stability Considerations

  • Electron-Withdrawing vs. Donor Groups: Bromine (electron-withdrawing) at position 2 reduces electron density on the aromatic ring compared to methoxy (electron-donating) at position 4, affecting reactivity in electrophilic substitutions .
  • Stability : Hydrochloride salts (e.g., CAS 1443931-86-9) enhance stability and crystallinity, critical for long-term storage .

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